N-(2,5-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a thiophene-2-sulfonyl group and a 2,5-dimethylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using suitable reagents.
Attachment of the Thiophene-2-Sulfonyl Group: The thiophene-2-sulfonyl group is attached via a sulfonylation reaction.
Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxylate
- N-(2,5-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxylic acid
Uniqueness
N-(2,5-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-7-8-14(2)16(11-13)19-18(21)15-5-3-9-20(12-15)25(22,23)17-6-4-10-24-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,19,21) |
InChI Key |
IVYVMADMGHQKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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